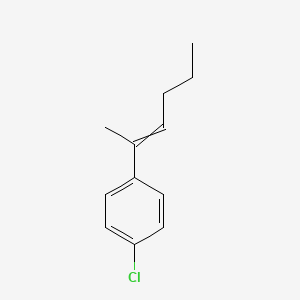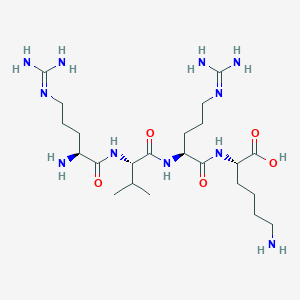![molecular formula C15H20O3 B12542524 (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one CAS No. 652986-76-0](/img/structure/B12542524.png)
(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexanone core with a hydroxyphenylpropoxy substituent, making it an interesting subject for research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and ®-3-hydroxy-1-phenylpropan-1-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The ®-3-hydroxy-1-phenylpropan-1-ol is reacted with cyclohexanone in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of (3R)-3-[(1R)-3-Oxo-1-phenylpropoxy]cyclohexan-1-one.
Reduction: Formation of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexanol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one is similar to compounds such as (3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexanol and (3R)-3-[(1R)-3-Oxo-1-phenylpropoxy]cyclohexan-1-one.
Uniqueness
- The unique combination of a cyclohexanone core with a hydroxyphenylpropoxy substituent distinguishes it from other similar compounds. This structural feature imparts specific chemical and biological properties that make it valuable for research and industrial applications.
Propriétés
Numéro CAS |
652986-76-0 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(3R)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O3/c16-10-9-15(12-5-2-1-3-6-12)18-14-8-4-7-13(17)11-14/h1-3,5-6,14-16H,4,7-11H2/t14-,15-/m1/s1 |
Clé InChI |
OXEJQHWJNKAHPE-HUUCEWRRSA-N |
SMILES isomérique |
C1C[C@H](CC(=O)C1)O[C@H](CCO)C2=CC=CC=C2 |
SMILES canonique |
C1CC(CC(=O)C1)OC(CCO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
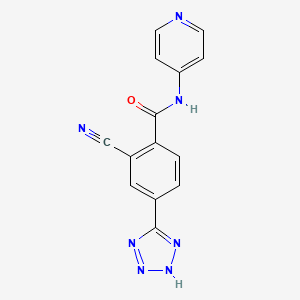
![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)
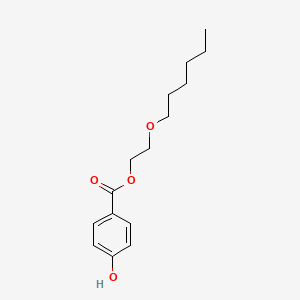
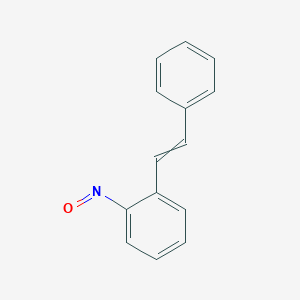

![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)
![2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B12542490.png)
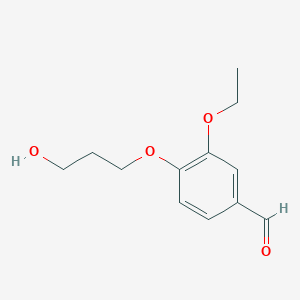
![(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B12542502.png)
